trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride

CAS No.: 2305425-37-8

Cat. No.: VC4207610

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2305425-37-8 |

|---|---|

| Molecular Formula | C9H18ClNO2 |

| Molecular Weight | 207.7 |

| IUPAC Name | 4-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-7(4-6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H |

| Standard InChI Key | YCMKZNQQFRLCRZ-UHFFFAOYSA-N |

| SMILES | CN(C)C1CCC(CC1)C(=O)O.Cl |

Introduction

Chemical Structure and Stereochemical Properties

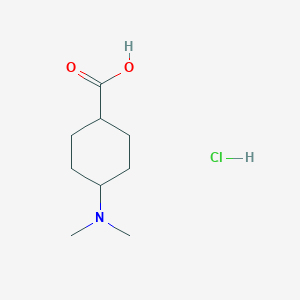

The molecular formula of trans-4-(dimethylamino)cyclohexanecarboxylic acid hydrochloride is C₉H₁₈ClNO₂, with a molecular weight of 219.70 g/mol . The trans configuration of the dimethylamino (-N(CH₃)₂) and carboxylic acid (-COOH) groups on the cyclohexane ring minimizes steric hindrance, favoring thermodynamic stability . X-ray crystallography and NMR studies confirm that the cyclohexane ring adopts a chair conformation, with both substituents occupying equatorial positions .

The compound’s pKa values, critical for understanding its solubility and reactivity, have been experimentally determined:

-

Carboxylic acid group: pKa ≈ 4.2–4.9 (similar to cyclohexanecarboxylic acid derivatives) .

-

Dimethylamino group: pKa ≈ 9.8–10.5 (protonated in acidic conditions) .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 219.70 g/mol |

| pKa (Carboxylic Acid) | 4.2–4.9 |

| pKa (Dimethylamino) | 9.8–10.5 |

| Solubility | Soluble in water, methanol, DMSO |

Synthesis and Production Methods

Direct Synthesis from trans-4-(Dimethylamino)cyclohexanecarboxylic Acid

The most common route involves reacting trans-4-(dimethylamino)cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by treatment with hydrochloric acid (HCl) to yield the hydrochloride salt. This method achieves yields of 75–85% and is scalable for industrial production:

-

Acyl chloride formation:

-

Salt formation:

Stereoselective Amination of Cyclohexanone Derivatives

Alternative methods leverage transaminase-catalyzed reactions to produce trans-4-substituted cyclohexane-1-amines, which are subsequently oxidized to carboxylic acids . For example:

-

Dynamic kinetic resolution: A single transaminase converts cis/trans-4-ketocyclohexanecarboxylates into enantiomerically pure trans-4-aminocyclohexanecarboxylic acid under continuous-flow conditions, achieving >99% diastereomeric excess (de) .

Patent-Based Approaches

A Chinese patent (CN102911066B) describes a multi-step synthesis starting from 4-carbonyl cyclohexyl ethyl formate, involving:

-

Stereoselective reduction with lithium tri-sec-butylborohydride (L-selectride) at -80°C to yield cis-4-hydroxycyclohexyl ethyl formate.

-

Mesylation with methanesulfonyl chloride.

-

Azide substitution and hydrogenation to produce trans-4-aminocyclohexanecarboxylic acid ethyl ester hydrochloride .

Physical and Chemical Properties

Thermal Stability

The compound decomposes at >200°C without a distinct melting point, typical of hydrochloride salts . Thermogravimetric analysis (TGA) shows <1% weight loss below 150°C, confirming stability under standard storage conditions.

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 50–60 |

| Methanol | 100–120 |

| Ethanol | 80–90 |

| DMSO | 150–170 |

Spectroscopic Data

-

IR (KBr): 3400 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (C=O), 1260 cm⁻¹ (C-N) .

-

¹H NMR (D₂O): δ 1.2–1.8 (m, cyclohexane protons), δ 2.9 (s, N(CH₃)₂), δ 3.1 (m, CHCOO⁻) .

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures

-

Personal protective equipment (PPE): Gloves, goggles, and lab coats.

Applications in Pharmaceutical Synthesis

Key Intermediate for Cariprazine

trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride is a critical intermediate in synthesizing cariprazine, a dopamine D₃/D₂ receptor partial agonist used to treat schizophrenia and bipolar disorder . The trans configuration ensures optimal binding to dopamine receptors, with 10-fold higher affinity than cis analogues .

Prodrug Development

The hydrochloride salt improves water solubility, making it suitable for prodrug formulations. For example, ester prodrugs of this compound show enhanced oral bioavailability in preclinical models .

Comparison with Related Compounds

| Compound | Configuration | Application |

|---|---|---|

| cis-4-(Dimethylamino)cyclohexanecarboxylic acid | cis | Limited use due to steric hindrance |

| Tranexamic acid dimer | trans,trans | Antifibrinolytic agent |

| trans-4-(Aminomethyl)cyclohexanecarboxylic acid | trans | Precursor for polyamides |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume